Shionone

Overview

Description

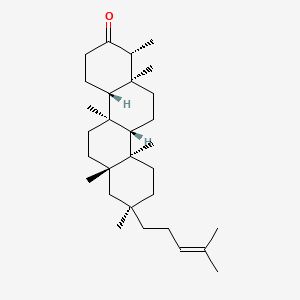

Shionone is a triterpenoid and the primary constituent of an ancient Chinese medicine named Radix Asteris . It is the major triterpenoid isolated from Aster tataricus and has anti-tussive, anti-inflammatory activities . This compound possesses a unique six-membered tetracyclic skeleton and 3-oxo-4-monomethyl structure .

Molecular Structure Analysis

This compound possesses a unique six-membered tetracyclic skeleton and 3-oxo-4-monomethyl structure . It is a major triterpenoid isolated from Aster tataricus .Physical And Chemical Properties Analysis

This compound is a triterpenoid with a molecular weight of 426.72 and a molecular formula of C30H50O .Scientific Research Applications

Anti-Inflammatory and Antipyroptotic Effects

Shionone, a triterpenoid component derived from Aster tataricus, shows significant anti-inflammatory properties. A study by Wang et al. (2020) demonstrated its effectiveness in alleviating interstitial cystitis in rats. This compound reduced pyroptosis by inhibiting the NLRP3 inflammasome pathway, suggesting its potential as a therapeutic agent for cystitis treatment (Wang et al., 2020).

Biosynthesis Characterization

Sawai et al. (2011) explored the biosynthesis of this compound, particularly its unique all six-membered tetracyclic skeleton. They identified an oxidosqualene cyclase in Aster tataricus that predominantly yields this compound, providing insights into its natural production process (Sawai et al., 2011).

Anticancer Properties

Research by Xu et al. (2020) found that this compound exhibits anticancer effects against breast cancer cells. It induces apoptosis and hinders the proliferation, migration, and invasion of these cells by blocking the MEK/ERK and STAT3 signaling pathways (Xu et al., 2020).

Role in Acute Kidney Injury Treatment

This compound has shown potential in treating sepsis-induced acute kidney injury. A study by Zhang et al. (2022) indicated that it can alleviate this condition by regulating macrophage polarization through the ECM1/STAT5 pathway, highlighting its therapeutic potential in acute kidney injuries (Zhang et al., 2022).

Efficacy in Treating Urinary Tract Infections

A 2023 study by Yin et al. revealed that this compound effectively treats urinary tract infections by reducing bacterial load in bladder epithelial cells. This discovery opens new avenues for treating such infections with fewer side effects (Yin et al., 2023).

Mitigation of Acute Lung Injury

This compound also plays a role in ameliorating sepsis-induced acute lung injury, as shown by Song et al. (2022). It achieves this by modulating macrophage phenotypes through the ECM1/STAT5/NF-κB pathway, suggesting its use in treating lung injuries related to sepsis (Song et al., 2022).

Anti-Infective Mechanisms Against Streptococcus Pneumoniae

Du et al. (2022) explored this compound's anti-infective mechanism against Streptococcus pneumoniae, particularly its ability to disrupt pneumolysin oligomerization. This property makes it a promising candidate for developing new treatments against drug-resistant strains of this bacterium (Du et al., 2022).

Pharmaceutical Applications and Analysis

Studies have also been conducted on the pharmacokinetics and analysis of this compound, indicating its potential as a viable pharmaceutical compound. For instance, research on its protein binding rates and pharmacokinetic properties provides valuable data for its application in medical treatments (Zhang Lan-tong, 2008; Xie et al., 2013).

Mechanism of Action

Shionone is a triterpenoid, the primary constituent of an important ancient Chinese medicine named Radix Asteris . It has emerged as an attractive candidate against different diseases, including interstitial cystitis, colitis, cancer, Parkinson’s disease, and urinary tract infections .

Target of Action

This compound targets important molecular markers such as TNF-α, STAT3, NLRP3, and NF-κB . These targets play a crucial role in various diseases, suggesting the potential of this compound against other diseases associated with these targets .

Mode of Action

This compound interacts with its targets, leading to a decrease in the expression of certain proteins and a change in the ratio of others. For instance, it affects the p38 mitogen-activated protein kinase (MAPK)/nuclear factor-kappa B (NF-κB) signaling pathway by decreasing the expression levels of p-p38 and p-p65 proteins and decreasing the ratio of p-p38/p38 and p-p65/p65 .

Biochemical Pathways

This compound impacts the p38 MAPK/NF-κB signaling pathway . This pathway plays a pivotal role in inflammation and apoptosis. This compound’s action on this pathway leads to a decrease in oxidative stress and inflammation in macrophages affected by silica . It also prevents the conversion of fibroblasts into myofibroblasts prompted by TGF-β .

Pharmacokinetics

Pharmacokinetic studies support the therapeutic potential of this compound . .

Result of Action

This compound has a protective effect on multiple organs, including the colon, kidneys, lungs, brain, and bladder . It enhances the proliferative activity of lipopolysaccharide-induced Caco-2 cells, decreases lactate dehydrogenase activity, and reduces apoptosis . It also suppresses the secretion of inflammatory factors .

Safety and Hazards

Future Directions

Shionone has emerged as an attractive candidate against different diseases, including interstitial cystitis, colitis, cancer, Parkinson’s disease, and urinary tract infections . It has been found to have a protective effect on multiple organs, including the colon, kidneys, lungs, brain, and bladder . Future research could focus on the development of this compound as a therapeutic and/or supplement .

Biochemical Analysis

Biochemical Properties

Shionone interacts with several biomolecules and plays a significant role in biochemical reactions. Important molecular targets and markers such as TNF-α, STAT3, NLRP3, and NF-κB were found to be targeted by this compound .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . This compound treatment reduced the expression of CD16/CD32 and iNOS and increased the expression of CD206 .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The anti-inflammation activity of this compound may be considered an important property that imparts the positive health outcomes of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Starting this compound treatment early countered the harmful effects of lung inflammation and fibrosis caused by silica, while initiating this compound at a later phase decelerated the advancement of fibrosis .

properties

IUPAC Name |

(1R,4aS,4bS,6aS,8R,10aR,10bS,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-1,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydrochrysen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-21(2)10-9-14-26(4)16-19-30(8)25-13-15-28(6)22(3)23(31)11-12-24(28)29(25,7)18-17-27(30,5)20-26/h10,22,24-25H,9,11-20H2,1-8H3/t22-,24+,25-,26+,27-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPXUNQUXCHJLL-LZQQOHPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC(C4)(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@](C4)(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10376-48-4 | |

| Record name | Shionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10376-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010376484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SHIONONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT0AMD31UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

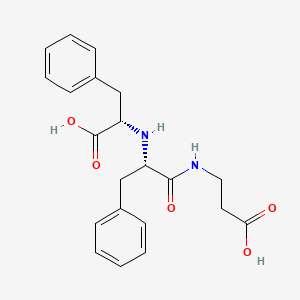

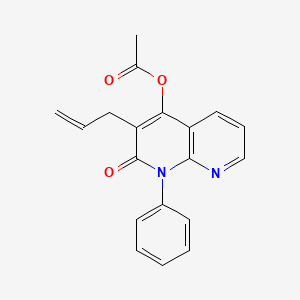

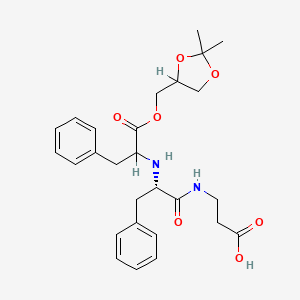

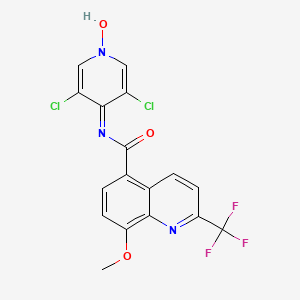

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)

![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)

![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)